molecular formula C10H6ClNO2 B8683347 7-Chloro-2-nitrosonaphthalen-1-ol CAS No. 56820-59-8

7-Chloro-2-nitrosonaphthalen-1-ol

Cat. No. B8683347
M. Wt: 207.61 g/mol
InChI Key: IIIYIPXBZUMXMC-UHFFFAOYSA-N
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Patent
US03985731

Procedure details

To a solution of sodium hydroxide, 22.4 g in 1.0 liter of water, is added 100 g (0.56 mole) of the chloronaphthol (V). The mixture is stirred with slight heating until solution is complete. The solution is then cooled to -5° to 0° and treated with sodium nitrite, 40.0 g, (0.6 mole) followed by the addition of concentrated sulfuric acid (176 ml) over a 90-minute period. Ice-water (600 ml) is added periodically to prevent clumping of the solid which forms. When addition of the acid is complete, the reaction mixture is stirred for another hour at -5° to 0°. The product is filtered, washed with 4.0 liters of cold water, air-dried overnight and then dried in vacuum oven at 60° for 2.5 days. Yield: 108.6 g (93.4%) light yellow-green solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
176 mL
Type
reactant
Reaction Step Three
[Compound]
Name
Ice water
Quantity
600 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[Na+].[Cl:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][CH:10]=[C:11]2[OH:14])=[CH:6][CH:5]=1.[N:15]([O-])=[O:16].[Na+].S(=O)(=O)(O)O>O>[Cl:3][C:4]1[CH:13]=[C:12]2[C:7]([CH:8]=[CH:9][C:10]([N:15]=[O:16])=[C:11]2[OH:14])=[CH:6][CH:5]=1 |f:0.1,3.4|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 g
Type
reactant
Smiles
ClC1=CC=C2C=CC=C(C2=C1)O
Name
Quantity
1 L
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Three
Name
Quantity
176 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Four
Name
Ice water
Quantity
600 mL
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with slight heating until solution
TEMPERATURE
Type
TEMPERATURE
Details
The solution is then cooled to -5° to 0°
ADDITION
Type
ADDITION
Details
When addition of the acid
STIRRING
Type
STIRRING
Details
the reaction mixture is stirred for another hour at -5° to 0°
FILTRATION
Type
FILTRATION
Details
The product is filtered
WASH
Type
WASH
Details
washed with 4.0 liters of cold water
CUSTOM
Type
CUSTOM
Details
air-dried overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
dried in vacuum oven at 60° for 2.5 days
Duration
2.5 d

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C2C=CC(=C(C2=C1)O)N=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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